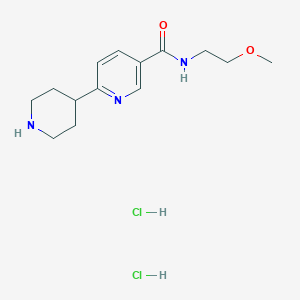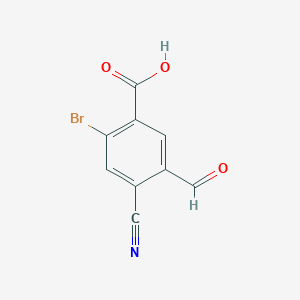
1'-Acetyl-2,4'-bipiperidine hydrochloride
Overview
Description
1'-Acetyl-2,4'-bipiperidine hydrochloride is a synthetic compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their diverse applications in chemistry, biology, medicine, and industry due to their unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1'-Acetyl-2,4'-bipiperidine hydrochloride can be synthesized through various synthetic routes. One common method involves the acetylation of 2,4'-bipiperidine using acetic anhydride in the presence of a suitable catalyst, such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. These reactors are designed to handle high volumes of reactants and ensure consistent product quality. The choice of reactor type depends on factors such as production scale, cost, and desired purity of the final product.
Chemical Reactions Analysis
1'-Acetyl-2,4'-bipiperidine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). These reactions typically result in the formation of corresponding oxo-compounds.
Reduction Reactions: Reduction of this compound can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions lead to the formation of reduced derivatives of the compound.
Substitution Reactions: Substitution reactions involving this compound can be carried out using nucleophiles such as alkyl halides or amines. These reactions result in the formation of substituted derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, amines
Major Products Formed:
Oxo-compounds (from oxidation)
Reduced derivatives (from reduction)
Substituted derivatives (from substitution)
Scientific Research Applications
1'-Acetyl-2,4'-bipiperidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying biological processes and pathways. In medicine, it is investigated for its potential therapeutic properties, such as its use as an antiviral or antibacterial agent. In industry, it is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1'-acetyl-2,4'-bipiperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
1'-Acetyl-2,4'-bipiperidine hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include 1'-acetyl-3,4'-bipiperidine hydrochloride and 1'-acetyl-2,3'-bipiperidine hydrochloride. These compounds share structural similarities but may differ in their chemical properties and applications.
Properties
IUPAC Name |
1-(4-piperidin-2-ylpiperidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10(15)14-8-5-11(6-9-14)12-4-2-3-7-13-12;/h11-13H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSHKHKDZCPEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















